Sildenafil mesylate, a derivative of sildenafil citrate, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It is widely recognized for its role in treating erectile dysfunction and pulmonary arterial hypertension. The therapeutic effects of sildenafil are attributed to its ability to enhance the nitric oxide (NO)-cGMP pathway, which is crucial for vasodilation and smooth muscle relaxation126.
Sildenafil's primary mechanism of action involves the inhibition of PDE5, which leads to an increase in cGMP levels. This elevation in cGMP results in smooth muscle relaxation and vasodilation. In the context of erectile dysfunction, sildenafil enhances the NO-stimulated cGMP signal that mediates the relaxation of cavernosal smooth muscle during sexual stimulation. This action is highly selective for PDE5, with minimal effects on other PDE isozymes, ensuring targeted therapeutic effects2. Additionally, sildenafil has been shown to reverse ABCB1- and ABCG2-mediated chemotherapeutic drug resistance by inhibiting the function of these transporters, suggesting a potential role in enhancing the distribution and activity of anticancer drugs3.
Sildenafil has been studied for its interaction with blood-pressure-lowering drugs. It potentiates the hypotensive effects of organic nitrates, which is a contraindication in patients using nitrates. However, in patients with hypertension on amlodipine therapy, sildenafil produced additive reductions in blood pressure without significant adverse events1.
The drug's ability to relax human corpus cavernosum tissue has been well-documented, which is the basis for its use in treating erectile dysfunction. Moreover, sildenafil has been found to involve the L-cysteine/hydrogen sulfide pathway in its relaxant effect on the human bladder, providing a novel mechanism of action for PDE5 inhibitors in the treatment of lower urinary tract symptoms7.
In neonatal rats, sildenafil alleviated bronchopulmonary dysplasia, a condition often seen in premature infants receiving oxygen therapy. The drug activated the hypoxia-inducible factor signaling pathway, suggesting a potential therapeutic application in improving pulmonary function in patients with BPD4.
Sildenafil's effects on the central nervous system include changes in dopamine and serotonin levels in the medial preoptic area and nucleus accumbens during sexual arousal. This indicates that sildenafil may influence central neural pathways involved in sexual arousal, beyond its peripheral action8.
Sildenafil has been shown to obviate ischemia-reperfusion injury-induced acute kidney injury through peroxisome proliferator-activated receptor γ agonism, highlighting its renoprotective potential9.
Interestingly, sildenafil does not significantly alter seminal parameters in normal males but has been shown to reduce the post-ejaculatory refractory time, which could have implications for sexual health and fertility treatments10.
In diabetic rats, sildenafil exhibited an intrathecal antinociceptive effect, suggesting a role in the pharmacotherapy of diabetes-associated pain. The mechanism involves the NO-cGMP-PKG-K+ channels pathway, although diabetes leads to a dysfunction in NO and large-conductance Ca2+-activated K+ channels5.
Sildenafil's ability to inhibit ABC transporters like ABCB1 and ABCG2 can increase the effective intracellular concentration of chemotherapeutic drugs, suggesting a strategy to enhance the distribution and potentially the activity of anticancer drugs3.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7